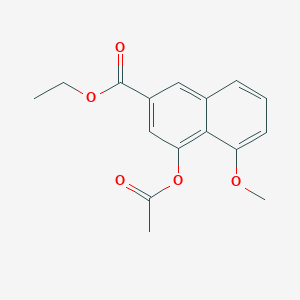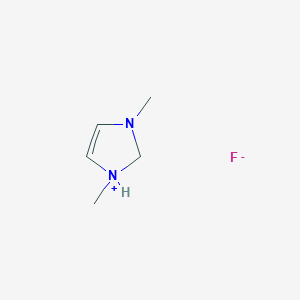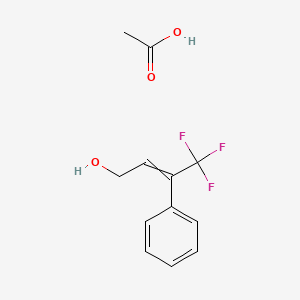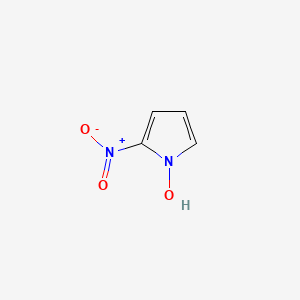
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound with the molecular formula C10H9BrO4 It is a derivative of benzodioxepine, characterized by the presence of a bromine atom at the 8th position and a carboxylic acid group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform. The carboxylation step can be achieved using carbon dioxide under high pressure or by employing carboxylating reagents like carbon tetrachloride in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group can play crucial roles in binding to these targets and influencing their function. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine
- 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine
- 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Uniqueness
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
819800-72-1 |
|---|---|
Fórmula molecular |
C10H9BrO4 |
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C10H9BrO4/c11-6-4-7(10(12)13)9-8(5-6)14-2-1-3-15-9/h4-5H,1-3H2,(H,12,13) |
Clave InChI |
FFIZOJMFPFGOOT-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC(=CC(=C2OC1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






methanone](/img/structure/B12526373.png)



![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)
![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)

![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
